2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
Synthesis Analysis
One of the most common methods for synthesizing DFPEA is via the reaction of ethyl bromide with hydrazine hydrate, followed by the reaction of 2,2-difluoroethylamine with the resulting intermediate.Molecular Structure Analysis
The molecular formula of DFPEA is C7H11F2N3. The InChI code is InChI=1S/C7H11F2N3/c8-7(9)5-12-4-6(1-2-10)3-11-12/h3-4,7H,1-2,5,10H2.Chemical Reactions Analysis
The synthesis of DFPEA involves the reaction of ethyl bromide with hydrazine hydrate, followed by the reaction of 2,2-difluoroethylamine with the resulting intermediate.Physical And Chemical Properties Analysis
DFPEA is a colorless liquid with a molecular formula of C7H11F2N3. It has a boiling point of 148-150 °C and a melting point of -32 °C. The compound’s molecular weight is 181.18 g/mol, making it a medium-molecular-weight compound. DFPEA is also known for its solubility properties, as it is soluble in water, ethanol, and other polar organic solvents.Scientific Research Applications
Coordination Chemistry
The chemistry and properties of compounds related to pyrazolines, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed. These compounds exhibit diverse spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This highlights the potential for unexplored analogues like 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine in coordination chemistry (Boča, Jameson, & Linert, 2011).
Environmental Science
Amine-functionalized sorbents, which may include compounds with pyrazoline structures, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application leverages the electrostatic interactions, hydrophobic interactions, and sorbent morphology, underscoring the environmental relevance of such compounds (Ateia et al., 2019).
Medicinal Chemistry
Pyrazoline derivatives, including those with structures similar to the compound of interest, have been synthesized and studied for their anticancer activities. These efforts highlight the potential of pyrazoline-based compounds in developing new therapeutic agents (Ray et al., 2022). Additionally, pyrazolines have been noted for their wide range of applicability in medicinal chemistry, including neuroprotective properties for treating neurodegenerative diseases (Ahsan et al., 2022).
Mechanism of Action
Target of Action
It’s known that the compound is used in scientific experiments for various purposes.
Mode of Action
The mode of action of 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine involves electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Biochemical Pathways
The compound is known to bind to certain receptors in the central nervous system.
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
properties
IUPAC Name |
2-[1-(2,2-difluoroethyl)pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)5-12-4-6(1-2-10)3-11-12/h3-4,7H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXREFFEEZWRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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